molecular formula C6H13Cl2N3 B6179227 (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2613299-38-8

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No. B6179227
CAS RN: 2613299-38-8
M. Wt: 198.1
InChI Key:
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Description

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, also known as (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, is a synthetic compound used in scientific research. It is an analogue of the naturally occurring neurotransmitter acetylcholine, and is a component of a class of compounds known as cholinergic agonists. This compound has been used in a variety of research applications, including studies of the effects of acetylcholine on the central nervous system, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of acetylcholine on the central nervous system, and has been found to have a variety of biochemical and physiological effects. It has also been used in studies of the effects of acetylcholine on the cardiovascular system, and has been used to study the effects of acetylcholine on the respiratory system. In addition, it has been used in studies of the effects of acetylcholine on the gastrointestinal system, and has been used to study the effects of acetylcholine on the immune system.

Mechanism of Action

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is an agonist of the acetylcholine receptor, and its mechanism of action is similar to that of acetylcholine. It binds to the acetylcholine receptor, activating the receptor and resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have effects on the central nervous system, including increased alertness, improved learning and memory, and increased focus and concentration. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. In addition, it has been found to have effects on the respiratory system, including increased respiration rate, and on the gastrointestinal system, including increased motility. It has also been found to have effects on the immune system, including increased production of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. In addition, it is relatively easy to obtain commercially. However, there are some limitations to its use in laboratory experiments. It is a relatively potent compound, and should be used with caution. In addition, it can be toxic if ingested, and should be handled with care.

Future Directions

There are a variety of potential future directions for (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. One potential direction is to further explore its effects on the central nervous system, including its potential to improve learning and memory. Another potential direction is to explore its effects on the cardiovascular system, including its potential to reduce blood pressure. In addition, further research could be conducted on its effects on the respiratory system, gastrointestinal system, and immune system. Finally, further research could be conducted on its potential use as a therapeutic agent, including its potential to treat neurological disorders and other conditions.

Synthesis Methods

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 1-methyl-1H-pyrazol-4-yl ethan-1-amine with 1-chloro-2,2,2-trifluoroethane in the presence of triethylamine and sodium bicarbonate. This reaction yields (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-pyrazole with ethyl chloroacetate to form ethyl 4-(1-methyl-1H-pyrazol-4-yl)butanoate. This intermediate is then reduced with lithium aluminum hydride to form (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethanol, which is subsequently converted to the final product through a series of reactions involving tosyl chloride, sodium azide, and ammonium chloride.", "Starting Materials": [ "1-methyl-1H-pyrazole", "ethyl chloroacetate", "lithium aluminum hydride", "tosyl chloride", "sodium azide", "ammonium chloride" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 4-(1-methyl-1H-pyrazol-4-yl)butanoate.", "Step 2: Reduction of ethyl 4-(1-methyl-1H-pyrazol-4-yl)butanoate with lithium aluminum hydride in anhydrous ether to form (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethanol.", "Step 3: Conversion of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethanol to (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride through a series of reactions involving tosyl chloride, sodium azide, and ammonium chloride." ] }

CAS RN

2613299-38-8

Product Name

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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